5-Chloro-2-(methylthio)-3-nitropyridine
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Overview
Description
5-Chloro-2-(methylthio)-3-nitropyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom, a methylthio group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(methylthio)-3-nitropyridine typically involves the nitration of 5-chloro-2-(methylthio)pyridine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Chloro-2-(methylthio)pyridine
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems allows for precise control of temperature, reagent addition, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(methylthio)-3-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Reduction: H₂/Pd-C, ethanol, room temperature
Substitution: Nucleophile (e.g., amine or thiol), solvent (e.g., ethanol or DMF), elevated temperature
Oxidation: H₂O₂ or m-CPBA, solvent (e.g., dichloromethane), room temperature
Major Products Formed
Reduction: 5-Chloro-2-(methylthio)-3-aminopyridine
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Oxidation: 5-Chloro-2-(methylsulfinyl)-3-nitropyridine or 5-Chloro-2-(methylsulfonyl)-3-nitropyridine
Scientific Research Applications
5-Chloro-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving pyridine derivatives.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methylthio)-3-nitropyridine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Chloro-2-(methylsulfinyl)-3-nitropyridine: Contains a sulfoxide group instead of a methylthio group, which can alter its reactivity and biological activity.
5-Chloro-2-(methylsulfonyl)-3-nitropyridine: Contains a sulfone group, making it more oxidized and potentially more stable.
Uniqueness
5-Chloro-2-(methylthio)-3-nitropyridine is unique due to the presence of both a nitro group and a methylthio group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
886373-50-8 |
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Molecular Formula |
C6H5ClN2O2S |
Molecular Weight |
204.63 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 |
InChI Key |
URVOLBNTKSODLC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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